molecular formula C16H12Br2N2OS B6417090 2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 5307-55-1

2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B6417090
CAS No.: 5307-55-1
M. Wt: 440.2 g/mol
InChI Key: REOIEMWVTYTIGF-DNTJNYDQSA-N
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Description

2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a fascinating compound in the world of organic chemistry. Known for its complex structure and multi-functional groups, it garners interest for potential applications in various scientific fields. Its unique structure combines the properties of a benzothiophene moiety with the reactive nature of a Schiff base, making it a rich subject for exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves a multi-step process:

  • Formation of the Schiff Base: : This step involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with an amine derivative to form the Schiff base.

  • Cyclization Reaction: : The Schiff base undergoes cyclization with a thiophene derivative under acidic or basic conditions to form the benzothiophene core.

  • Introduction of the Carbonitrile Group: : The final step includes the incorporation of the carbonitrile group, often through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial-scale production would leverage similar synthetic routes, optimized for yield and efficiency. Key considerations would include:

  • Reaction Yield Optimization: : Adjusting temperature, solvent, and reactant concentrations to maximize output.

  • Catalysts: : Employing catalysts to accelerate reaction rates and improve selectivity.

  • Purification: : Utilizing techniques such as crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: This compound is reactive, participating in various types of chemical reactions:

  • Oxidation: : Potential to form oxidized derivatives using oxidizing agents like permanganates or peroxides.

  • Reduction: : Reduction can yield different structural forms depending on the reagents used, such as hydrides.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiophene ring or the Schiff base moiety.

Common Reagents and Conditions:
  • Oxidation: : Reagents like KMnO4, H2O2, or O2 under catalytic conditions.

  • Reduction: : Reagents like LiAlH4 or NaBH4.

  • Substitution: : Halogenating agents or nucleophiles in appropriate solvents and under suitable temperature conditions.

Major Products: The reactions generally yield:

  • Oxidation: : Hydroxylated or carboxylated derivatives.

  • Reduction: : Reduced Schiff bases or modified benzothiophene derivatives.

  • Substitution: : Halogenated or alkylated products, depending on the substituents introduced.

Scientific Research Applications

In Chemistry:

  • Catalysis: : As ligands or intermediates in catalytic cycles.

  • Material Science: : Building blocks in the synthesis of novel materials with specific electronic properties.

In Biology:
  • Enzyme Inhibition: : Potential inhibitors of certain enzymes due to the Schiff base functionality.

  • Biological Probes: : Used in the study of biological mechanisms and interactions.

In Medicine:
  • Therapeutic Agents: : Investigated for anti-cancer, anti-microbial, or anti-inflammatory properties.

  • Drug Development: : As lead compounds in the development of new pharmaceuticals.

In Industry:
  • Dye and Pigment Production: : Precursors in the synthesis of dyes and pigments.

  • Polymer Additives: : Used to modify properties of polymers for specific applications.

Mechanism of Action

The compound's mechanism of action, particularly in biological systems, involves its ability to interact with specific molecular targets:

  • Molecular Targets: : Enzymes, DNA, or cell receptors.

  • Pathways Involved: : It can modulate signaling pathways, inhibit enzymatic activity, or alter gene expression, depending on the target and application.

Comparison with Similar Compounds

Unique Features:

  • The combination of a benzothiophene core with a Schiff base and carbonitrile group makes it uniquely versatile.

  • Enhanced reactivity and potential for diverse applications.

Similar Compounds:
  • 2-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: : Similar structure but with chlorine substituents.

  • 2-[(E)-[(3,5-difluoro-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: : Substitution of bromine with fluorine.

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Properties

IUPAC Name

2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N2OS/c17-10-5-9(15(21)13(18)6-10)8-20-16-12(7-19)11-3-1-2-4-14(11)22-16/h5-6,8,21H,1-4H2/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOIEMWVTYTIGF-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C(=CC(=C3)Br)Br)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C(=CC(=C3)Br)Br)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416302
Record name F1018-0174
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5307-55-1
Record name F1018-0174
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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